Eganelisib

Descripción

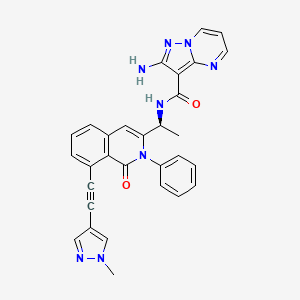

Eganelisib is an orally bioavailable, highly selective small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-gamma) with potential immunomodulating and antineoplastic activities. Upon administration, this compound prevents the activation of the PI3K-gamma-mediated signaling pathways, which may lead to a reduction in cellular proliferation in PI3K-gamma-expressing tumor cells. In addition, this agent is able to modulate anti-tumor immune responses and inhibit tumor-mediated immunosuppression. Unlike other isoforms of PI3K, the gamma isoform is overexpressed in certain tumor cell types and immune cells; its expression increases tumor cell proliferation and survival. By selectively targeting the gamma isoform, PI3K signaling in normal, non-neoplastic cells is minimally or not affected, which results in a reduced side effect profile.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

phosphatidylinositol 3-kinase gamma (PI3Kgamma) inhibito

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMALORDVCFWKV-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336580 | |

| Record name | Eganelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693758-51-8 | |

| Record name | Eganelisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPI-549 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eganelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGANELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eganelisib and the Reprogramming of Tumor-Associated Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eganelisib (formerly IPI-549) is a first-in-class, potent, and selective small-molecule inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype. By modulating the tumor microenvironment (TME), this compound represents a promising immunotherapeutic strategy, particularly in combination with checkpoint inhibitors, for various solid tumors.[3][4] This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and outlines the experimental protocols used to elucidate its mechanism of action.

Introduction: The Role of PI3K-γ in Tumor Immunity

The PI3K signaling pathway is crucial in regulating cell growth, proliferation, and survival. The gamma isoform of PI3K (PI3K-γ) is predominantly expressed in myeloid cells, including macrophages, and plays a critical role in their function and differentiation.[5] In the TME, cancer cells can exploit the PI3K-γ pathway in TAMs to promote an immunosuppressive M2-like phenotype. These M2-like TAMs contribute to tumor progression by suppressing T-cell activity, promoting angiogenesis, and facilitating metastasis.[1][6] this compound's high selectivity for the PI3K-γ isoform allows for targeted inhibition within the myeloid compartment of the TME, minimizing off-target effects.[2]

Mechanism of Action: Reprogramming TAMs through PI3K-γ Inhibition

This compound functions by inhibiting the catalytic activity of PI3K-γ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of downstream signaling pathways is the cornerstone of its ability to reprogram TAMs.

The PI3K-γ Signaling Pathway in Macrophages

In immunosuppressive M2-like macrophages, the activation of PI3K-γ leads to the stimulation of downstream effectors such as Akt and mTOR. This signaling cascade ultimately promotes the expression of genes associated with an M2-like phenotype, including arginase-1, and suppresses the expression of pro-inflammatory M1-like genes.[6][7]

This compound-Mediated TAM Reprogramming

By inhibiting PI3K-γ, this compound blocks the downstream signaling that promotes the M2-like phenotype. This leads to a shift in the transcriptional landscape within TAMs, characterized by:

-

Decreased M2-like gene expression: Reduced expression of genes such as ARG1, TGFB1, and various matrix metalloproteinases (MMPs).[1]

-

Increased M1-like gene expression: Upregulation of genes associated with an anti-tumor immune response, including IL12, INOS, and interferon-gamma (IFNγ).[1]

This reprogramming enhances the ability of TAMs to present antigens, produce pro-inflammatory cytokines, and support the activity of cytotoxic T-lymphocytes, thereby contributing to a more robust anti-tumor immune response.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in reprogramming TAMs and its anti-tumor activity have been demonstrated in both preclinical models and clinical trials.

Preclinical Data

In syngeneic mouse models, treatment with this compound has been shown to:

-

Significantly inhibit tumor growth.[3]

-

Reduce the number of immunosuppressive myeloid cells in the TME.[3]

-

Increase the infiltration and activation of CD8+ T-cells.[6]

Clinical Trial Data: MARIO-1 and MARIO-3

The MARIO-1 (NCT02637531) and MARIO-3 (NCT03961698) clinical trials have provided key insights into the safety and efficacy of this compound in patients with advanced solid tumors.[2][3]

Table 1: Key Efficacy Data from the MARIO-3 Trial (this compound + Atezolizumab + Nab-paclitaxel in mTNBC)

| Endpoint | All Patients | PD-L1 Positive | PD-L1 Negative |

| Objective Response Rate (ORR) | - | 66.7% | 54.3% |

| Complete Response (CR) | - | 16.7% | 0% |

| Partial Response (PR) | - | 50.0% | 47.8% |

| Stable Disease (SD) | - | 28.9% | 30.4% |

| Median Progression-Free Survival (mPFS) | 7.3 months | 11.0 months | 7.3 months |

| 1-Year PFS Rate | 36.0% | 37.5% | 34.7% |

Data compiled from publicly available sources.

Table 2: Changes in Immune Cell Populations from the MARIO-1 Trial (this compound Monotherapy)

| Immune Cell Population | Change with this compound Treatment |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased |

| Proliferating CD8+ T-cells | Increased |

Data compiled from publicly available sources.

Experimental Protocols

The investigation of this compound's mechanism of action has relied on a variety of advanced experimental techniques. Below are detailed methodologies for the key experiments cited.

Multiplex Immunofluorescence (mIF)

Objective: To characterize the immune cell composition and spatial relationships within the TME of patient biopsies.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask target antigens.

-

Antibody Staining: A sequential staining process is employed, using a panel of primary antibodies to identify different immune cell markers (e.g., CD68 for macrophages, CD8 for cytotoxic T-cells, FoxP3 for regulatory T-cells) and tumor cells (e.g., Pan-Cytokeratin). Each primary antibody is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a tyramide signal amplification (TSA) reagent conjugated to a unique fluorophore.

-

Antibody Stripping: After each round of staining, the primary and secondary antibodies are stripped from the tissue, leaving the fluorophore covalently bound.

-

Imaging: The stained slides are imaged using a multispectral imaging system.

-

Data Analysis: The multispectral images are unmixed to separate the signals from each fluorophore. Cell segmentation and phenotyping are then performed to quantify the number and density of different immune cell populations and to analyze their spatial relationships.

GeoMx® Digital Spatial Profiling (DSP)

Objective: To perform high-plex spatial profiling of RNA or protein expression within distinct regions of interest (ROIs) in the TME.

Methodology:

-

Slide Preparation: FFPE tissue sections are stained with a cocktail of fluorescently labeled morphology markers (e.g., PanCK for tumor, CD45 for immune cells, CD68 for macrophages) and a high-plex panel of in situ hybridization (ISH) probes (for RNA) or antibodies (for protein) conjugated to photocleavable oligonucleotide tags.

-

ROI Selection: The stained slide is imaged, and based on the morphology markers, ROIs are selected for profiling.

-

UV Illumination and Collection: A UV light source is directed to the selected ROIs, cleaving the oligonucleotide tags from the probes or antibodies.

-

Quantification: The cleaved tags are collected and quantified using a NanoString nCounter® system or next-generation sequencing (NGS).

-

Data Analysis: The counts for each tag are mapped back to their corresponding ROI, providing a spatially resolved profile of gene or protein expression. This allows for the identification of gene expression signatures associated with different cell populations and their response to treatment.

Flow Cytometry

Objective: To quantify and phenotype immune cell populations in peripheral blood and dissociated tumor tissue.

Methodology:

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Tumor tissues are mechanically and enzymatically digested to generate a single-cell suspension.

-

Staining: The single-cell suspensions are stained with a panel of fluorescently labeled antibodies targeting cell surface and intracellular markers to identify specific immune cell subsets (e.g., TAMs, MDSCs, T-cell subsets).

-

Data Acquisition: The stained cells are analyzed on a flow cytometer, where individual cells pass through a laser beam, and the scattered light and fluorescence emissions are detected.

-

Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify the different immune cell populations based on their marker expression.

Conclusion

This compound represents a novel immunotherapeutic approach that targets the immunosuppressive TME by reprogramming TAMs. Its selective inhibition of PI3K-γ shifts the balance from a pro-tumor to an anti-tumor immune response. The quantitative data from clinical trials, supported by detailed mechanistic studies using advanced experimental techniques, provide a strong rationale for the continued development of this compound, particularly in combination with other immunotherapies, for the treatment of a broad range of solid tumors. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core principles of this compound's action and its potential in the evolving landscape of cancer immunotherapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-evolution.s3.amazonaws.com [cancer-evolution.s3.amazonaws.com]

- 5. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Eganelisib: A Technical Guide to a First-in-Class PI3K-γ Inhibitor for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for eganelisib (formerly IPI-549), a first-in-class, potent, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). This compound is under investigation as an immunotherapeutic agent for the treatment of solid tumors. Its mechanism of action centers on the reprogramming of the tumor microenvironment (TME), specifically by modulating the function of myeloid cells to overcome immune suppression and enhance anti-tumor immunity. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the core signaling pathways involved.

Executive Summary

This compound has demonstrated significant anti-tumor activity in preclinical models of solid tumors, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][2] Its primary mechanism involves the selective inhibition of PI3K-γ, a key signaling molecule in myeloid cells.[1] This inhibition leads to the reprogramming of immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor phenotype.[3][4] Consequently, this compound treatment results in a more favorable TME, characterized by a reduction in immunosuppressive cells and an increase in cytotoxic T lymphocytes, ultimately leading to enhanced tumor cell killing.[2]

Data Presentation

This compound Potency and Selectivity

This compound is a highly potent and selective inhibitor of PI3K-γ. The following table summarizes its inhibitory activity against Class I PI3K isoforms.

| Target | IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) |

| PI3K-γ | 1.2[1] | 1.2 | 0.29 |

| PI3K-α | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |

| PI3K-β | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |

| PI3K-δ | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |

| Data compiled from preclinical studies.[5] |

In Vivo Anti-Tumor Efficacy

This compound has shown significant tumor growth inhibition in various syngeneic mouse models of solid tumors. This anti-tumor effect is largely dependent on a functional immune system, particularly the presence of CD8+ T cells.[5]

| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |

| Multiple Syngeneic Models | This compound Monotherapy | Significant | Inhibition of tumor growth observed.[5] |

| Murine Solid Tumor Models | This compound + Checkpoint Inhibitors | Increased TGI vs Monotherapy | Enhanced anti-tumor activity and improved survival.[2][5] |

Further specific quantitative TGI data is not consistently available in the public domain.

Modulation of the Tumor Microenvironment

This compound treatment leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.

| Immune Cell Population | Effect of this compound | Method of Analysis |

| Tumor-Associated Macrophages (TAMs) | Reprogramming from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotype | In vitro macrophage polarization assays[5] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease in number and/or function | Flow cytometry |

| CD8+ T Cells (Cytotoxic T Lymphocytes) | Increase in infiltration and activity | Flow cytometry, Immunohistochemistry[2][5] |

| FOXP3+ T-regulatory Cells | Decrease | Flow cytometry[2] |

Specific quantitative changes in cell populations are not consistently reported in publicly available preclinical data.

Experimental Protocols

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.

Methodology:

-

Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into BMDMs.

-

M2 Polarization: BMDMs are treated with interleukin-4 (IL-4) and M-CSF to induce polarization towards the M2 phenotype.

-

This compound Treatment: this compound is added to the culture medium at various concentrations during the M2 polarization process.

-

Analysis: The expression of M1 and M2 markers is assessed by flow cytometry or quantitative PCR. Key markers include iNOS and CD86 for M1, and Arginase-1 and CD206 for M2.[5]

In Vivo Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice.

Methodology:

-

Cell Line and Animal Model: A suitable murine cancer cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer) is selected, and cells are implanted subcutaneously into syngeneic mice (e.g., BALB/c).

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive this compound orally, a vehicle control, and/or a checkpoint inhibitor.

-

Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival studies are also conducted.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.[5]

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To quantify the changes in immune cell populations within the TME following this compound treatment.

Methodology:

-

Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

-

Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1, CD11b, FOXP3).

-

Data Acquisition: Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell populations.

-

Data Analysis: The percentage and absolute number of each immune cell population are determined.

Mandatory Visualization

Signaling Pathway of PI3K-γ in Myeloid Cells

References

- 1. researchgate.net [researchgate.net]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Eganelisib: Overcoming Immune Checkpoint Inhibitor Resistance by Reprogramming the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Immune Checkpoint Inhibitor Resistance

Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers by unleashing the patient's own immune system to fight tumors. Therapies targeting programmed cell death protein 1 (PD-1), its ligand (PD-L1), and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) have led to durable responses in a subset of patients. However, a significant number of patients either do not respond to ICI therapy (primary resistance) or develop resistance after an initial response (acquired resistance).

One of the key mechanisms driving ICI resistance is the presence of an immunosuppressive tumor microenvironment (TME).[1][2] The TME is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. In many tumors, this environment is dominated by immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor activity of cytotoxic T cells and promote tumor growth, immune evasion, and metastasis.[3] The presence of these myeloid cells is often associated with a poor prognosis and resistance to ICIs.[3]

Eganelisib (IPI-549): A First-in-Class PI3K-γ Inhibitor

This compound (formerly IPI-549) is a first-in-class, orally administered, potent, and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3K-γ).[4][5] Unlike other PI3K isoforms that are more broadly expressed, PI3K-γ is predominantly found in myeloid cells, making it an attractive therapeutic target for modulating the immune TME with potentially fewer off-target effects.[3][6] Preclinical studies have demonstrated that this compound can reprogram TAMs and MDSCs from an immunosuppressive to an immune-activating phenotype, thereby enhancing the efficacy of ICIs.[5][7]

Preclinical Potency and Selectivity

This compound has been shown to be a highly potent and selective inhibitor of PI3K-γ. In biochemical and cellular assays, this compound demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms (α, β, δ).

| Parameter | PI3K-γ | PI3K-α | PI3K-β | PI3K-δ |

| Biochemical IC50 | 16 nM[1] | 3.2 µM[1] | 3.5 µM[1] | >8.4 µM[1] |

| Cellular IC50 (p-AKT) | 1.2 nM[1] | 250 nM[1] | 240 nM[1] | 180 nM[1] |

| Binding Affinity (Kd) | 290 pM[1] | 17 nM[1] | 82 nM[1] | 23 µM[1] |

| Selectivity vs. γ (Cellular) | - | >208-fold | >200-fold | 150-fold |

Table 1: Preclinical Potency and Selectivity of this compound for PI3K Isoforms.[1]

Mechanism of Action: Reshaping the Immunosuppressive TME

The primary mechanism by which this compound overcomes ICI resistance is through the reprogramming of tumor-associated myeloid cells. PI3K-γ acts as a molecular switch that controls the immunosuppressive functions of these cells.[3] By inhibiting PI3K-γ, this compound effectively "re-educates" TAMs and MDSCs, shifting them from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.

This reprogramming leads to a cascade of anti-tumor effects within the TME:

-

Reduced Immunosuppression: Inhibition of PI3K-γ blocks the production of immunosuppressive cytokines and chemokines by myeloid cells.

-

Enhanced Antigen Presentation: Reprogrammed myeloid cells can function as more effective antigen-presenting cells, leading to better T cell priming and activation.

-

Increased T Cell Infiltration and Activation: The shift in the TME promotes the recruitment and activation of cytotoxic CD8+ T cells into the tumor.[3][8]

-

Overcoming Resistance to ICIs: By creating a more inflamed and T cell-receptive TME, this compound can restore sensitivity to anti-PD-1/PD-L1 therapies in tumors that were previously resistant.[3][7]

Figure 1: PI3K-γ Signaling Pathway and this compound's Mechanism of Action. This diagram illustrates how PI3K-γ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) leads to an immunosuppressive phenotype. This compound selectively inhibits PI3K-γ, blocking this pathway and reprogramming these myeloid cells into an immunostimulatory state, which in turn activates cytotoxic T cells to attack tumor cells.

Clinical Development and Efficacy Data

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, most notably immune checkpoint inhibitors. The MARIO (MAcrophage Reprogramming in Immuno-Oncology) series of trials have provided key data on its safety and efficacy.

MARIO-1 (NCT02637531): Phase 1/1b Study in Advanced Solid Tumors

This first-in-human study evaluated this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors.[3][9] The study established the safety profile and recommended Phase 2 dose of this compound.[9] Notably, anti-tumor activity was observed in patients who had previously progressed on PD-1/PD-L1 inhibitors.[3]

| Cohort | N | ORR | DCR | Median PFS |

| ICI-Resistant Melanoma | 40 | 10% | 36% | 9 weeks |

| * ≤2 Prior Lines of Therapy | 19 | 21.1% | 52.6% | 17 weeks |

| ICI-Resistant HNSCC | 21 | 10% | 40% | 3.7 months |

| ≤2 Prior Lines of Therapy* | 11 | 20.0% | 40.0% | 23 weeks |

| ICI-Resistant NSCLC | 20 | 5% | 43% | - |

Table 2: Efficacy of this compound + Nivolumab in ICI-Resistant Tumors (MARIO-1).[3][10]

MARIO-275 (NCT03980041): Phase 2 Study in Urothelial Carcinoma

This randomized, placebo-controlled Phase 2 study evaluated this compound in combination with nivolumab versus nivolumab alone in patients with advanced urothelial carcinoma who had progressed after platinum-based chemotherapy.[11][12] The combination showed a promising survival benefit, particularly in patients with PD-L1 negative tumors.[11]

| Endpoint | This compound + Nivolumab (n=33) | Nivolumab + Placebo (n=16) | Hazard Ratio (HR) |

| Median OS (Overall) | 15.4 months | 7.9 months | 0.62 |

| 1-Year OS Rate (Overall) | 59% | 32% | - |

| ORR (Overall) | 30% | 25% | - |

| DCR (Overall) | 55% | 31% | - |

| Median OS (PD-L1 Negative) | 15.4 months | 7.9 months | 0.60 |

| 1-Year OS Rate (PD-L1 Negative) | 54% | 17% | - |

| ORR (PD-L1 Negative) | 26% | 14% | - |

| DCR (PD-L1 Negative) | 57% | 14% | - |

Table 3: Efficacy Results from the MARIO-275 Trial in Advanced Urothelial Carcinoma.[11][12]

MARIO-3 (NCT03961698): Phase 2 Study in Triple-Negative Breast Cancer (TNBC)

The MARIO-3 trial evaluated a triplet combination of this compound, the anti-PD-L1 antibody atezolizumab, and nab-paclitaxel as a first-line therapy for patients with metastatic TNBC.[7][13] The combination demonstrated promising anti-tumor activity, irrespective of PD-L1 status.[14]

| Population | N | ORR | DCR | Median PFS | 1-Year PFS Rate |

| All Patients | 38 | 55.3% | 84.2% | - | - |

| PD-L1 Positive | 18 | 66.7% | 92.8% | 11.0 months | 37.5% |

| PD-L1 Negative | 35 | 54.3% | 81.4% | 7.3 months | 34.7% |

Table 4: Efficacy Results from the MARIO-3 Trial in First-Line Metastatic TNBC.[13][14][15]

Safety and Tolerability Profile

Across clinical trials, this compound, both as a monotherapy and in combination with ICIs, has demonstrated a manageable safety profile. The most common treatment-related adverse events (AEs) are generally low-grade and reversible.

| Adverse Event (Grade ≥3) | This compound Monotherapy (MARIO-1)[9] | This compound + Nivolumab (MARIO-1)[9] | This compound + Nivolumab (MARIO-275)[12] |

| Increased ALT | 18% | 10% | 12% |

| Increased AST | 18% | 13% | 12% |

| Rash | - | 10% | 9% |

| Hepatotoxicity | - | - | 15% |

| Anemia | - | - | 12% |

| Serious AEs (related) | 5% | 13% | - |

Table 5: Common Grade ≥3 Treatment-Related Adverse Events.

Experimental Protocols and Methodologies

The clinical development of this compound has been supported by a robust translational research program to confirm its mechanism of action and identify potential biomarkers. Key experimental methodologies employed in these studies are outlined below.

Multiplex Immunofluorescence (mIF)

Multiplex immunofluorescence is used to visualize and quantify multiple immune cell populations simultaneously within the tumor microenvironment from a single tissue section. This technique preserves the spatial architecture of the tissue, allowing for the analysis of cell-to-cell interactions and spatial relationships.

General Protocol:

-

Slide Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.

-

Sequential Staining: A cyclical process of primary antibody incubation, secondary antibody binding, and tyramide signal amplification (TSA) with different fluorophores is used. After each cycle, the antibodies are stripped, leaving the fluorophore covalently bound.[3][10]

-

Counterstaining: Nuclei are stained with DAPI.

-

Imaging: Slides are scanned using a multispectral imaging system (e.g., Akoya PhenoImager).[3]

-

Image Analysis: Specialized software (e.g., inFORM, PhenoChart) is used for spectral unmixing, cell segmentation, and phenotyping of different immune and tumor cell populations (e.g., CD8+ T cells, CD68+ macrophages, FoxP3+ regulatory T cells).[3][10]

GeoMx® Digital Spatial Profiling (DSP)

GeoMx DSP is a high-plex spatial profiling technology that enables the quantification of RNA or protein expression from specific regions of interest (ROIs) within a tissue section. This is particularly useful for analyzing gene expression changes in distinct areas like the tumor core versus the invasive margin.

Figure 2: GeoMx® Digital Spatial Profiling Experimental Workflow. This diagram outlines the key steps in a GeoMx DSP experiment, from slide preparation and region of interest (ROI) selection to the final spatially resolved data analysis.[11][16]

Flow Cytometry for Myeloid Cell Phenotyping

Flow cytometry is used to analyze immune cell populations in dissociated tumors or peripheral blood. It allows for the precise quantification and characterization of various myeloid subsets, such as MDSCs and macrophage subtypes (M1/M2).

General Protocol:

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated, or tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension.

-

Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers. A typical panel for myeloid cells might include CD45 (pan-leukocyte), CD11b (pan-myeloid), HLA-DR, CD14 (monocytes/macrophages), CD15/Ly-6G (granulocytic), CD33, and functional markers like CD80, CD86, and CD206 (mannose receptor, M2 marker).[17][18]

-

Data Acquisition: Stained cells are run on a multi-color flow cytometer.

-

Gating and Analysis: A sequential gating strategy is applied to identify and quantify specific myeloid populations based on their marker expression profiles.[17]

Multiplex Cytokine Analysis

This method is used to simultaneously measure the concentration of multiple cytokines, chemokines, and growth factors in patient serum or plasma. It provides a systemic view of the immune response to treatment.

General Protocol:

-

Sample Collection: Serum or plasma is collected from patients at baseline and various time points during treatment.[19][20]

-

Assay Performance: A bead-based immunoassay (e.g., Luminex) is typically used. In this assay, microspheres, each with a unique color code and coated with a specific capture antibody, are incubated with the patient sample.[21]

-

Detection: A biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin) are added to form a sandwich immunoassay on the bead surface.

-

Data Acquisition: The beads are read on a specialized instrument that identifies the bead color (analyte) and quantifies the reporter fluorescence (analyte concentration).[21]

Conclusion and Future Directions

This compound represents a promising strategy to overcome a fundamental mechanism of ICI resistance by targeting the immunosuppressive myeloid compartment of the tumor microenvironment. By selectively inhibiting PI3K-γ, this compound reprograms TAMs and MDSCs, creating a more favorable environment for an effective anti-tumor T cell response. Clinical data from the MARIO program have demonstrated that this approach can improve clinical outcomes, including overall survival, when combined with checkpoint inhibitors in patients with difficult-to-treat cancers, such as urothelial carcinoma and TNBC.

Future research will likely focus on:

-

Identifying predictive biomarkers to select patients most likely to benefit from this compound combination therapies.

-

Exploring this compound in other tumor types characterized by high myeloid infiltration and ICI resistance.

-

Investigating novel combination strategies, including with other immunomodulatory agents, to further enhance anti-tumor immunity.

The development of this compound underscores the critical importance of understanding and therapeutically targeting the tumor microenvironment to unlock the full potential of cancer immunotherapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Protocol for Multiplexed Immunofluorescence Imaging and Analysis of the Tumor Microenvironment [protocols.io]

- 4. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Study to Evaluate the Efficacy/Safety of IPI-549 in Combination With Nivolumab in Patients With Advanced Urothelial Carcinoma (MARIO-275) [clin.larvol.com]

- 9. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. urologytimes.com [urologytimes.com]

- 13. onclive.com [onclive.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. BioRender App [app.biorender.com]

- 17. Frontiers | Human Tumor-Infiltrating Myeloid Cells: Phenotypic and Functional Diversity [frontiersin.org]

- 18. oncology.labcorp.com [oncology.labcorp.com]

- 19. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sanguinebio.com [sanguinebio.com]

- 21. criver.com [criver.com]

The Critical Role of PI3K-gamma in Cancer Immune Evasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer therapies, largely due to its immunosuppressive nature. A key orchestrator of this immune evasion is the phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme predominantly expressed in myeloid cells. PI3Kγ signaling within tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and neutrophils promotes a pro-tumoral, immunosuppressive phenotype, thereby hindering cytotoxic T-cell function and facilitating tumor growth and metastasis. This technical guide provides an in-depth analysis of the role of PI3Kγ in cancer immune evasion, detailing its signaling pathways, the impact of its inhibition, and relevant experimental methodologies. The selective targeting of PI3Kγ has emerged as a promising therapeutic strategy to reprogram the TME, enhance anti-tumor immunity, and overcome resistance to immune checkpoint inhibitors.

The PI3K-gamma Signaling Axis in Myeloid Cells

PI3Kγ is a class IB PI3K isoform activated downstream of G-protein coupled receptors (GPCRs) and, in some contexts, receptor tyrosine kinases (RTKs).[1][2] Its activation in myeloid cells within the TME triggers a signaling cascade that profoundly influences their function.

Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. The PI3Kγ/Akt pathway, in turn, modulates the activity of key transcription factors such as NF-κB and C/EBPβ.[3][4]

Specifically, PI3Kγ signaling promotes the activation of C/EBPβ while inhibiting NF-κB.[3] This transcriptional reprogramming leads to the expression of immunosuppressive and pro-angiogenic factors, including Arginase-1, IL-10, TGF-β, and VEGF.[5][6] Concurrently, it suppresses the expression of pro-inflammatory, immunostimulatory cytokines like IL-12.[7] This molecular switch ultimately polarizes myeloid cells towards an immunosuppressive M2-like macrophage phenotype and promotes the suppressive functions of MDSCs and neutrophils.[8][9]

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. In vitro PI3K gamma kinase assay [bio-protocol.org]

- 3. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. IPI-549 - Chemietek [chemietek.com]

- 6. medkoo.com [medkoo.com]

- 7. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI 3 Kinase catalytic subunit gamma/PI3K-gamma Antibody (A92674) [antibodies.com]

Eganelisib's Precision Strike: Targeting Myeloid-Derived Suppressor Cells to Unleash Anti-Tumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myeloid-derived suppressor cells (MDSCs) represent a significant barrier to effective cancer immunotherapy, creating an immunosuppressive tumor microenvironment (TME) that shields tumors from immune attack. Eganelisib (formerly IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ), has emerged as a promising therapeutic agent that specifically targets the immunosuppressive functions of MDSCs. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's targeting of MDSCs. By reprogramming these myeloid cells, this compound reshapes the TME, enhances T-cell-mediated anti-tumor immunity, and shows synergistic activity with checkpoint inhibitors.

Introduction: The Challenge of Myeloid-Derived Suppressor Cells in Oncology

MDSCs are a heterogeneous population of immature myeloid cells that expand in cancer and other pathological conditions.[1][2] They are potent suppressors of both innate and adaptive immunity, employing a variety of mechanisms to inhibit the function of T cells and natural killer (NK) cells, thereby promoting tumor progression and metastasis.[1][2] MDSCs can be broadly categorized into two main subsets: polymorphonuclear MDSCs (PMN-MDSCs) and monocytic MDSCs (M-MDSCs).[3] The accumulation of MDSCs in the TME is associated with poor prognosis and resistance to various cancer therapies, including immune checkpoint inhibitors.[4]

This compound: A Selective PI3K-γ Inhibitor

This compound is a potent and highly selective small molecule inhibitor of the gamma isoform of PI3K.[5] Unlike other PI3K isoforms that are broadly expressed, PI3K-γ is predominantly expressed in myeloid cells, making it an attractive therapeutic target for modulating the immune response with potentially fewer off-target effects.[6] this compound's mechanism of action centers on the reprogramming of immunosuppressive myeloid cells within the TME, particularly MDSCs and tumor-associated macrophages (TAMs).

The PI3K-γ Signaling Pathway in Myeloid-Derived Suppressor Cells

In MDSCs, the activation of PI3K-γ is a critical signaling node that drives their immunosuppressive phenotype. Downstream of various cytokine and chemokine receptors, PI3K-γ activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors such as Akt and mTOR. This signaling cascade promotes the survival, proliferation, and immunosuppressive functions of MDSCs, including the production of arginase-1 (ARG1), nitric oxide (NO), and reactive oxygen species (ROS), as well as the expression of inhibitory ligands like PD-L1.

References

- 1. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myeloid‐Derived Suppressor Cells in Cancer: Mechanistic Insights and Targeted Therapeutic Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. JCI Insight - Polymorphonuclear myeloid-derived suppressor cells limit antigen cross-presentation by dendritic cells in cancer [insight.jci.org]

Methodological & Application

Eganelisib In Vivo Dosing for Syngeneic Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Eganelisib (formerly IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The information compiled here, based on preclinical studies, is intended to guide the design and execution of in vivo experiments in syngeneic mouse models.

Introduction

This compound is an investigational immunotherapy that targets the PI3K-γ enzyme, which is predominantly expressed in myeloid cells.[1][2] By inhibiting PI3K-γ, this compound can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-active state.[3][4] This mechanism involves the modulation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), leading to enhanced infiltration and activation of cytotoxic T lymphocytes that can attack and eliminate cancer cells.[5][6] Preclinical data has demonstrated this compound's potential as both a monotherapy and a combination agent with immune checkpoint inhibitors (ICIs) in various syngeneic mouse models.[3]

Mechanism of Action: PI3K-γ Signaling in Myeloid Cells

PI3K-γ is a key signaling node in myeloid cells, regulating their trafficking, polarization, and immunosuppressive functions within the TME. Upon activation by G-protein coupled receptors (GPCRs) responding to chemokines and cytokines in the TME, PI3K-γ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the activation of downstream signaling pathways, including AKT and mTOR, which promote a pro-tumorigenic M2-like macrophage phenotype and the suppressive functions of MDSCs.[7][8] this compound's inhibition of PI3K-γ blocks this cascade, shifting myeloid cells towards a pro-inflammatory M1-like phenotype and reducing their ability to suppress T-cell-mediated anti-tumor immunity.[8]

In Vivo Dosing and Efficacy in Syngeneic Mouse Models

The following tables summarize the available preclinical data on this compound's in vivo dosing and efficacy in commonly used syngeneic mouse models. It is important to note that specific tumor growth inhibition (TGI) percentages and survival data are not always publicly available in detail. The information provided is based on reports of "significant tumor growth inhibition" and observed anti-tumor activity.

Table 1: this compound Monotherapy

| Tumor Model | Mouse Strain | Dosing Regimen (Oral Gavage) | Key Outcomes |

| 4T1 (Breast Carcinoma) | BALB/c | Daily | Significant tumor growth inhibition and reduction in lung metastases.[2] |

| CT26 (Colon Carcinoma) | BALB/c | Daily | Significant tumor growth inhibition.[9] |

| B16-GMCSF (Melanoma) | C57BL/6 | Daily | Significant tumor growth inhibition and reduction in lung metastases.[2] |

Table 2: this compound in Combination with Immune Checkpoint Inhibitors (ICIs)

| Tumor Model | Mouse Strain | This compound Dosing (Oral Gavage) | Combination Agent(s) | Key Outcomes |

| 4T1 (Breast Carcinoma) | BALB/c | Daily | Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4 | Increased tumor growth inhibition compared to monotherapies.[3] |

| CT26 (Colon Carcinoma) | BALB/c | Daily | Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4 | Overcame resistance to ICIs in myeloid-rich, checkpoint-refractory models.[3] |

| B16-GMCSF (Melanoma) | C57BL/6 | Daily | Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4 | Increased tumor growth inhibition compared to monotherapies.[3] |

Experimental Protocols

Formulation of this compound for Oral Administration

For preclinical in vivo studies, this compound is typically formulated for oral gavage. A common vehicle for suspension is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration of this compound in the vehicle should be calculated based on the desired dose (mg/kg) and the volume to be administered to each mouse (typically 100-200 µL).

General Protocol for In Vivo Efficacy Study

The following is a generalized protocol for assessing the efficacy of this compound in a syngeneic mouse model. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing schedules may need to be optimized for each tumor model.

1. Tumor Cell Culture and Implantation:

-

Culture the desired syngeneic tumor cell line (e.g., 4T1, CT26, B16-F10) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Hank's Balanced Salt Solution), sometimes mixed with Matrigel to improve tumor take rate.

-

Subcutaneously inject the cell suspension (typically 1 x 10^5 to 1 x 10^6 cells in 100 µL) into the flank of the appropriate mouse strain (e.g., BALB/c for 4T1 and CT26, C57BL/6 for B16-F10).[10]

2. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by caliper measurements at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

3. Dosing and Monitoring:

-

Administer this compound or vehicle control daily via oral gavage.

-

Continue to monitor tumor volume and the general health of the mice (e.g., body weight, clinical signs of toxicity) throughout the study.

4. Endpoint and Analysis:

-

Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.

-

Excise tumors, measure their final weight, and process them for further analysis, such as flow cytometry to characterize immune cell infiltrates or immunohistochemistry (IHC) to assess biomarkers.

Protocol for Oral Gavage in Mice

Oral gavage is a standard method for precise oral administration of compounds in mice.

Materials:

-

Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice).

-

Syringe (e.g., 1 mL).

-

This compound formulation.

Procedure:

-

Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Positioning: Hold the mouse in a vertical position to straighten the esophagus.

-

Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.

-

Administration: Once the needle is in the correct position, slowly administer the this compound formulation.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the mouse for a short period after the procedure to ensure there are no signs of distress.

Note: Proper training and adherence to IACUC protocols are essential for performing oral gavage humanely and effectively.

Conclusion

This compound has demonstrated promising anti-tumor activity in a range of preclinical syngeneic mouse models, primarily through the immunomodulation of the tumor microenvironment. The provided application notes and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this novel PI3K-γ inhibitor. Careful model selection, appropriate dosing regimens, and meticulous experimental execution are crucial for obtaining reliable and translatable results.

References

- 1. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PI3Kγ activates integrin α4 promotes immune suppressive myeloid cell polarization during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Eganelisib Combination Therapy with Anti-PD-1 Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of eganelisib (formerly IPI-549) in combination with anti-PD-1 antibodies, detailing its mechanism of action, clinical trial data, and relevant experimental protocols.

This compound is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] Its therapeutic potential lies in its ability to modulate the tumor microenvironment (TME). By inhibiting PI3K-γ, this compound reprograms tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype.[3] This shift enhances antigen presentation and reduces the suppression of T-cells, thereby promoting an anti-tumor immune response.[1] The combination of this compound with anti-PD-1/PD-L1 checkpoint inhibitors is based on the rationale that reprogramming the myeloid component of the TME can overcome resistance to checkpoint blockade and enhance its efficacy.[2][3]

Mechanism of Action: Signaling Pathway

This compound targets the gamma isoform of PI3K, which is predominantly expressed in myeloid cells.[4] Inhibition of PI3K-γ disrupts the downstream signaling cascade, leading to the reprogramming of TAMs and a reduction in myeloid-derived suppressor cells (MDSCs) within the TME. This alleviates the immunosuppressive environment, allowing for enhanced T-cell activation and anti-tumor immunity, which is further potentiated by the blockade of the PD-1/PD-L1 axis.

Caption: Signaling pathway of this compound and Anti-PD-1 combination therapy.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from the MARIO-1 (NCT02637531) and MARIO-3 (NCT03961698) clinical trials.[1][5][6][7]

Table 1: Dosing Regimens in Clinical Trials

| Trial | Phase | This compound Dose | Anti-PD-1/PD-L1 Antibody | Combination Regimen |

| MARIO-1 | I/Ib | 10-60 mg QD (monotherapy); 20-40 mg QD (combination) | Nivolumab | This compound QD + Nivolumab 240 mg Q2W or 480 mg Q4W |

| MARIO-3 | II | 30 mg QD | Atezolizumab + Nab-paclitaxel | This compound QD + Atezolizumab + Nab-paclitaxel |

Table 2: Efficacy Data from MARIO-3 in Frontline Metastatic Triple-Negative Breast Cancer (mTNBC)

| Parameter | PD-L1 Positive (n=18) | PD-L1 Negative (n=35) | ITT Population (n=57) |

| Objective Response Rate (ORR) | 66.7% | 54.3% | - |

| Complete Response (CR) Rate | 16.7% | 0% | - |

| Disease Control Rate (DCR) | 92.8% | 81.4% | - |

| Median Progression-Free Survival (PFS) | 6.4 months | 7.3 months | - |

| 1-Year PFS Rate | 37.5% | 34.7% | 36.0% |

| Median Duration of Response (DOR) | 11.7 months | 7.4 months | - |

Table 3: Safety Profile - Most Common Treatment-Related Grade ≥3 Toxicities

| Adverse Event | MARIO-1 (this compound Monotherapy) | MARIO-1 (this compound + Nivolumab) | MARIO-3 (this compound + Atezolizumab + Nab-paclitaxel) |

| Increased AST | 18% | 13% | - |

| Increased ALT | 18% | 10% | - |

| Rash | - | 10% | 11.3% (Skin AEs) |

| Increased Alkaline Phosphatase | 5% | - | - |

| Hepatic AEs | - | - | 24.2% |

| Neutropenia AEs | - | - | 14.5% |

| Peripheral Neuropathy | - | - | 11.3% |

Experimental Protocols

The following are detailed, representative protocols for the key experimental assays cited in the MARIO clinical trials. These protocols are based on the available information from the trial publications and established best practices.

Experimental Workflow

Caption: Workflow for sample analysis in this compound clinical trials.

Multiplex Immunofluorescence (mIF) for Tumor Microenvironment Analysis

Objective: To characterize the immune cell infiltrate and spatial relationships within the tumor microenvironment of formalin-fixed paraffin-embedded (FFPE) tumor biopsies.

Principle: This protocol utilizes sequential rounds of antibody staining and signal amplification with different fluorophores to visualize multiple protein markers on a single tissue section.

Materials:

-

FFPE tumor biopsy slides (5 µm sections)

-

Dewaxing and rehydration solutions (Xylene, Ethanol series)

-

Antigen retrieval buffer (e.g., citrate buffer pH 6.0)

-

Protein block solution (e.g., BSA or serum-free block)

-

Primary antibodies (see Table 4 for a representative panel from MARIO-3)

-

Secondary antibodies conjugated to HRP

-

Opal Polaris 7-color kit (or similar)

-

DAPI nuclear stain

-

Mounting medium

-

Automated staining platform (e.g., Leica BOND RX) and multispectral imaging system (e.g., Akoya PhenoImager)

Table 4: Representative mIF Antibody Panel (based on MARIO-3)

| Target | Antibody Clone | Supplier | Function |

| HLA-DR | (e.g., L243) | (e.g., BioLegend) | Antigen presentation, macrophage activation |

| CD68 | (e.g., PG-M1) | (e.g., Dako) | Pan-macrophage marker |

| CD8 | (e.g., C8/144B) | (e.g., Dako) | Cytotoxic T-cells |

| Granzyme B | (e.g., GrB-7) | (e.g., Dako) | Cytotoxic T-cell activity |

| Pan-Cytokeratin | (e.g., AE1/AE3) | (e.g., Dako) | Tumor cell marker |

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in Xylene (2 x 5 min).

-

Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval in antigen retrieval buffer using a pressure cooker or water bath according to manufacturer's instructions.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with a suitable reagent.

-

Block non-specific antibody binding with protein block solution for 30 minutes.

-

-

Sequential Antibody Staining:

-

Incubate with the first primary antibody for 1 hour at room temperature.

-

Wash with TBS-T.

-

Incubate with HRP-conjugated secondary antibody.

-

Wash with TBS-T.

-

Apply the corresponding Opal fluorophore and incubate.

-

Wash with TBS-T.

-

Perform antibody stripping according to the kit manufacturer's protocol.

-

Repeat steps 4a-4g for each subsequent primary antibody and a different Opal fluorophore.

-

-

Counterstaining and Mounting:

-

Stain with DAPI for 5 minutes.

-

Wash and mount with an appropriate mounting medium.

-

-

Image Acquisition and Analysis:

-

Scan slides using a multispectral imaging system.

-

Perform spectral unmixing to separate the individual fluorophore signals.

-

Analyze images to quantify cell densities and spatial relationships of the different immune cell populations.

-

GeoMx® Digital Spatial Profiling (DSP) for Spatially Resolved Transcriptomics

Objective: To perform high-plex spatial profiling of RNA in specific regions of interest (ROIs) within FFPE tumor tissue.

Principle: This technology uses in situ hybridization with RNA probes tagged with UV-photocleavable barcodes. Specific ROIs are illuminated with UV light to release the barcodes, which are then collected and quantified.

Materials:

-

FFPE tumor biopsy slides

-

GeoMx DSP instrument and reagents

-

RNA probes for targets of interest

-

Fluorescently labeled antibodies for morphology markers (e.g., Pan-Cytokeratin for tumor cells, CD45 for immune cells)

-

Nuclear stain (e.g., SYTO 13)

-

Next-Generation Sequencing (NGS) platform for readout

Procedure:

-

Slide Preparation and Hybridization:

-

Prepare FFPE slides as per the GeoMx protocol, including baking, deparaffinization, and antigen retrieval.

-

Hybridize the slide with the RNA probe mix and morphology marker antibodies overnight.

-

-

ROI Selection and Illumination:

-

Scan the slide to visualize the morphology markers.

-

Select ROIs based on the biological question (e.g., tumor-infiltrating lymphocytes, tumor core).

-

The GeoMx instrument uses a digital micromirror device to illuminate the selected ROIs with UV light, releasing the barcodes.

-

-

Barcode Collection and Quantification:

-

Aspirate the released barcodes from each ROI.

-

Prepare the collected barcodes for sequencing.

-

Sequence the barcodes using an NGS platform.

-

-

Data Analysis:

-

Process the sequencing data to count the number of each barcode, corresponding to the abundance of each RNA target in the specific ROI.

-

Perform differential expression analysis and other downstream analyses to identify spatial gene expression patterns.

-

Flow Cytometry for Peripheral Blood Immunophenotyping

Objective: To quantify the frequency of various immune cell subsets in peripheral blood.

Principle: This technique uses fluorescently labeled antibodies to identify and quantify different cell populations based on their surface and intracellular protein expression.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Red blood cell (RBC) lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (representative panels in Table 5)

-

Flow cytometer

Table 5: Representative Flow Cytometry Antibody Panels

| Panel | Markers | Cell Types Identified |

| T-cell Panel | CD3, CD4, CD8, CD45RA, CCR7 | Naive, central memory, effector memory, and effector T-cells |

| Myeloid Panel | CD11b, CD14, CD15, CD33, HLA-DR | Monocytes, granulocytes, MDSCs |

| B-cell Panel | CD19, CD20, IgD, CD27 | Naive, memory, and plasma B-cells |

Procedure:

-

Sample Preparation:

-

Aliquot 100 µL of whole blood into FACS tubes.

-

-

Antibody Staining:

-

Add the pre-titered antibody cocktail to each tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

RBC Lysis:

-

Add RBC lysis buffer and incubate for 10-15 minutes at room temperature.

-

Centrifuge and wash the cells with FACS buffer.

-

-

Data Acquisition:

-

Resuspend the cell pellet in FACS buffer.

-

Acquire samples on a flow cytometer.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo) to gate on the cell populations of interest and determine their frequencies.

-

Multiplex Cytokine Analysis

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in patient serum or plasma.

Principle: This assay uses bead-based immunoassays (e.g., Luminex) where each bead set is coated with a capture antibody specific for a particular analyte. The amount of bound analyte is detected using a biotinylated detection antibody and a fluorescent reporter.

Materials:

-

Serum or plasma samples

-

Multiplex cytokine bead array kit (e.g., Bio-Plex)

-

Wash buffer

-

Assay buffer

-

Detection antibody cocktail

-

Streptavidin-phycoerythrin (SAPE)

-

Luminex instrument

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve for each analyte according to the kit instructions.

-

Dilute patient samples as required.

-

-

Assay Procedure:

-

Add the antibody-coupled beads to each well of a 96-well plate.

-

Wash the beads.

-

Add standards and samples to the wells and incubate.

-

Wash the beads.

-

Add the biotinylated detection antibody cocktail and incubate.

-

Wash the beads.

-

Add SAPE and incubate.

-

Wash the beads and resuspend in assay buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the plate on a Luminex instrument.

-

Use the standard curve to calculate the concentration of each analyte in the samples.

-

These protocols provide a framework for the key experiments involved in the clinical development of this compound in combination with anti-PD-1 antibodies. For specific applications, optimization of these protocols may be required.

References

- 1. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

Application Notes and Protocols for Eganelisib in Myeloid Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ).[1][2] PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a critical role in the regulation of multiple cellular processes, including cell growth, proliferation, survival, and migration.[3] In the context of the tumor microenvironment, PI3K-γ is predominantly expressed in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs).[1] Its activity is associated with the promotion of an immunosuppressive microenvironment that fosters tumor growth and metastasis.

Preclinical studies have demonstrated that this compound can reprogram the tumor microenvironment by inhibiting the migration and function of immunosuppressive myeloid cells.[4][5][6][7] In vitro data has shown that this compound effectively blocks the migration of murine myeloid cells.[4] By inhibiting PI3K-γ, this compound reduces the recruitment of these cells to the tumor site and shifts their phenotype from an immunosuppressive (M2-like) to an immunostimulatory (M1-like) state, thereby enhancing anti-tumor immune responses.[4][7] These application notes provide detailed protocols for utilizing this compound in myeloid cell migration assays to study its effects on this critical aspect of myeloid cell biology.

Data Presentation

The following table summarizes the key quantitative data for this compound's inhibitory activity, which is essential for designing and interpreting myeloid cell migration assays.

| Parameter | Value | Species | Source |

| IC50 (PI3K-γ) | 1.2 nM | Not Specified | [1] |

| EC90 (PI3K-γ inhibition) | 0.652 µg/mL | Human | [1] |

Experimental Protocols

Protocol 1: In Vitro Myeloid Cell Migration Assay (Transwell/Boyden Chamber Assay)

This protocol describes a common method for assessing the effect of this compound on the chemotactic migration of myeloid cells, such as primary human monocytes, macrophages, or myeloid cell lines (e.g., THP-1, U937).

Materials:

-

This compound (IPI-549)

-

Myeloid cells (e.g., primary human CD14+ monocytes, bone marrow-derived macrophages, or a suitable cell line)

-

Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane for monocytes/macrophages)

-

24-well tissue culture plates

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics

-

Serum-free cell culture medium

-

Chemoattractant (e.g., CCL2/MCP-1, CXCL12/SDF-1α, or conditioned medium from a tumor cell line)

-

Calcein-AM or Crystal Violet staining solution

-

DMSO (vehicle control)

-

PBS (Phosphate Buffered Saline)

-

Incubator (37°C, 5% CO2)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation:

-

Culture myeloid cells to a healthy, sub-confluent state.

-

Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Include a DMSO vehicle control.

-

Incubate the cell suspension with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (the optimal time should be determined empirically for the specific cell type).

-

-

Quantification of Migration:

-

Method A: Calcein-AM Staining (for live cell quantification)

-

Carefully remove the Transwell inserts.

-

Add Calcein-AM solution to the lower chamber and incubate as per the manufacturer's instructions to label the migrated cells.

-

Measure the fluorescence in the lower chamber using a fluorescence plate reader.

-

-

Method B: Crystal Violet Staining

-

Carefully remove the medium from the upper chamber.

-

Gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the underside of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Elute the stain with a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance of the destained solution using a plate reader at 590 nm.

-

Alternatively, count the stained cells in several fields of view under a microscope.

-

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 for migration inhibition.

-

Mandatory Visualizations

Caption: this compound inhibits PI3K-γ, blocking myeloid cell migration.

Caption: Workflow for a myeloid cell migration assay with this compound.

Caption: this compound's mechanism to enhance anti-tumor immunity.

References

- 1. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Infinity Pharmaceuticals Inc. Expands Pipeline With Addition Of IPI-549, An Immuno-Oncology Development Candidate For The Treatment Of Solid Tumors - BioSpace [biospace.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Infinity Presents Preclinical Data and Phase 1 Clinical Data on IPI-549 at PI3K Keystone Symposia Conference [prnewswire.com]

- 7. This compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lentiviral shRNA Knockdown of PIK3CG to Mimic Eganelisib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ), encoded by the PIK3CG gene.[1] PI3Kγ is a key signaling molecule in the tumor microenvironment, particularly within myeloid cells, where it plays a crucial role in immune suppression.[2][3] By inhibiting PI3Kγ, this compound has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype, thereby enhancing anti-tumor immune responses.[2] This mechanism of action makes this compound a promising therapeutic agent in oncology, often explored in combination with checkpoint inhibitors.[2]

These application notes provide a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down the expression of PIK3CG. This genetic approach serves as a powerful research tool to mimic the pharmacological effects of this compound, allowing for in-depth investigation of the functional consequences of PI3Kγ inhibition in various cancer and immune cell models. The stable and long-term knockdown achieved with lentiviral shRNA enables a thorough analysis of downstream signaling pathways and phenotypic changes, providing valuable insights for drug development and target validation.

Principle of the Method